

Recommended assays for measuring GLK-19 activity

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Compound of Interest

Compound Name: GLK-19

Cat. No.: B1576535

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Part 1: Assays for GLK (MAP4K3) Activity

GLK/MAP4K3 is a serine/threonine kinase that plays a significant role in various cellular signaling pathways, including T-cell activation and inflammatory responses.[1][2][3][4] Accurate measurement of its kinase activity is crucial for studying its biological function and for the development of specific inhibitors.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified GLK protein. These are essential for high-throughput screening of potential inhibitors and for detailed kinetic studies.

1. Radiometric Assay (HotSpot™ Kinase Assay)

This is considered a gold-standard method for directly measuring kinase activity. It quantifies the incorporation of a radioactive phosphate group from [γ -³³P]-ATP into a substrate.[5]

2. Luminescence-Based Assay (ADP-Glo™ Kinase Assay)

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[6][7][8]

3. Fluorescence-Based Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.^[9] It is a competition assay where inhibitors displace the tracer, resulting in a decrease in Förster Resonance Energy Transfer (FRET).^[9]

Cell-Based Assays

Cell-based assays measure GLK activity within a cellular context, providing insights into its function and regulation by upstream and downstream signaling components.

1. Western Blotting for Downstream Substrate Phosphorylation

This method involves treating cells with a stimulus or inhibitor and then lysing the cells to detect the phosphorylation of known GLK substrates, such as PKC θ , using phospho-specific antibodies.^{[2][4]}

2. In-Situ Proximity Ligation Assay (PLA)

PLA can be used to visualize and quantify the interaction between GLK and its substrates or binding partners within fixed cells, providing evidence of pathway activation.^{[2][10]}

Quantitative Data Summary for GLK (MAP4K3) Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known inhibitors of GLK.

Compound	IC ₅₀ (nM)	Assay Type
Staurosporine	<0.5	Radiometric
Ro 31-8220	160	Radiometric
GW 5074	7,200	Radiometric
H-89	9,600	Radiometric
Rottlerin	8,900	Radiometric
HPK1-IN-7	140	Biochemical

Data sourced from Reaction Biology and MedchemExpress.^{[5][11]}

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for GLK (MAP4K3)

This protocol is adapted from the HotSpot™ assay format.[\[5\]](#)[\[12\]](#)

Materials:

- Human GLK/MAP4K3 enzyme[\[5\]](#)
- Myelin Basic Protein (MBP) substrate[\[5\]](#)[\[12\]](#)
- [γ -³³P]-ATP[\[5\]](#)
- Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 2 mM DTT)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid wash buffer
- Scintillation counter

Procedure:

- Prepare the kinase reaction mixture in a microfuge tube containing kinase reaction buffer, 20 μ M MBP, and 10 μ M ATP (including [γ -³³P]-ATP).
- Add the test compound or vehicle control (DMSO) to the reaction mixture.
- Initiate the reaction by adding the GLK enzyme (e.g., 5-20 mU).
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ -³³P]-ATP.

- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the vehicle control.

Protocol 2: Lanthascreen® Eu Kinase Binding Assay for GLK (MAP4K3)

This protocol is a generalized procedure based on the Lanthascreen® technology.[\[9\]](#)

Materials:

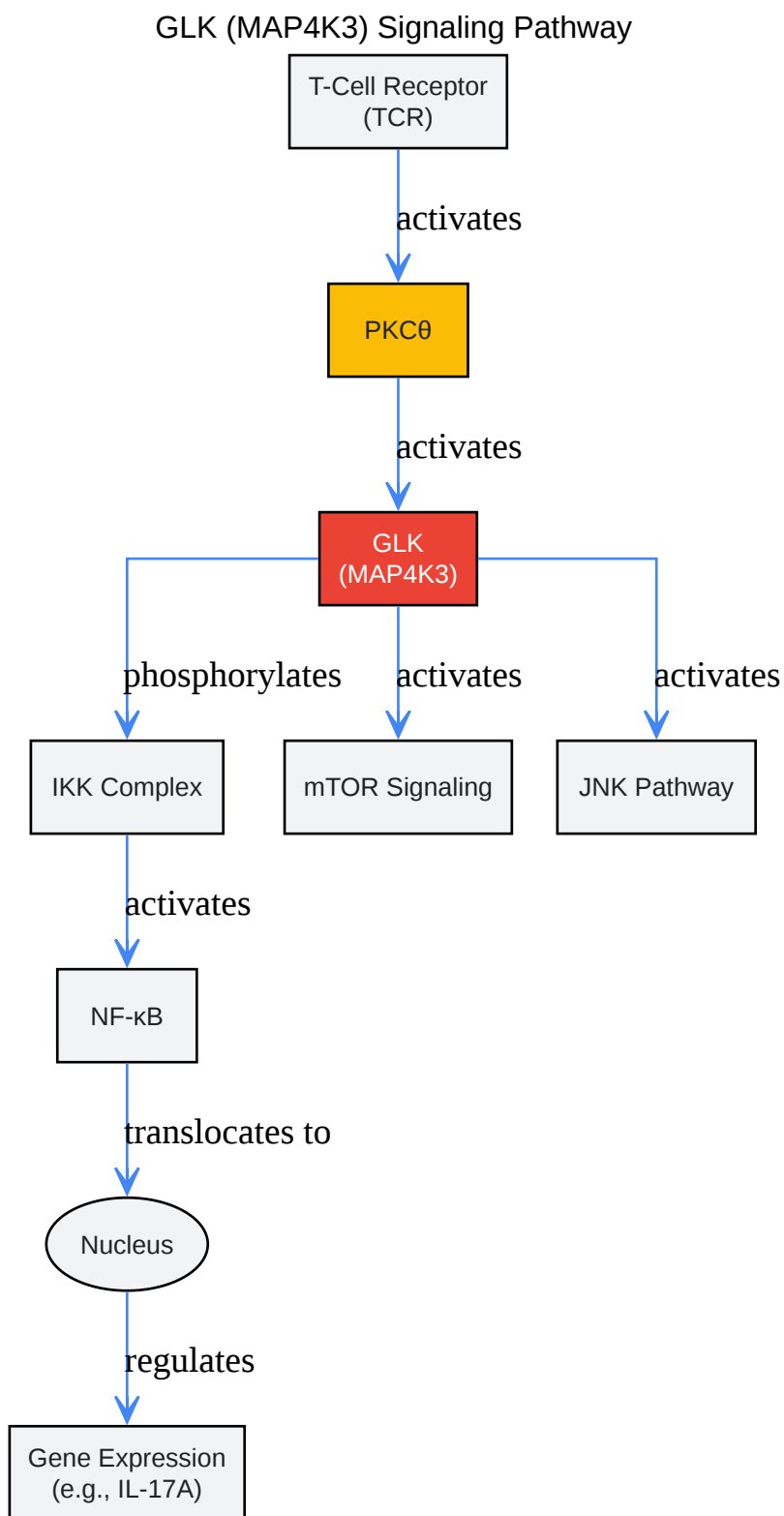
- Human GLK/MAP4K3 enzyme
- Lanthascreen® Eu-anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase buffer (e.g., 1X Kinase Buffer A)
- 384-well microplate (white or black)
- Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

- Prepare serial dilutions of the test compound in kinase buffer.
- In a 384-well plate, add 4 µL of the diluted test compound.
- Prepare a 2X kinase/antibody mixture (e.g., 10 nM kinase and 4 nM Eu-anti-tag antibody) in kinase buffer and add 8 µL to each well.
- Prepare a 4X tracer solution (e.g., 40 nM) in kinase buffer and add 4 µL to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

- Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

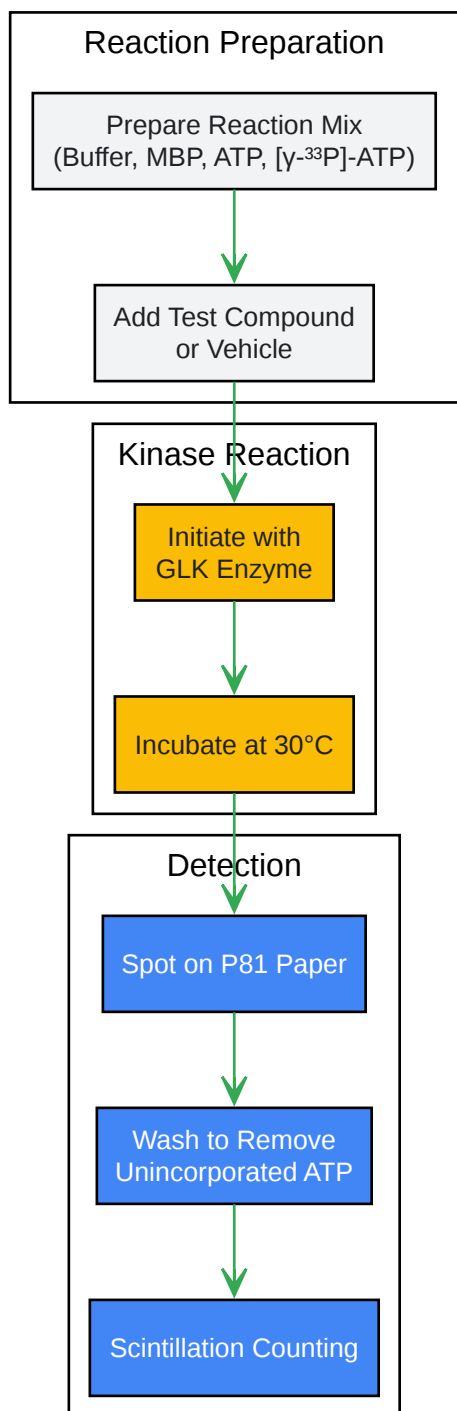
Diagrams



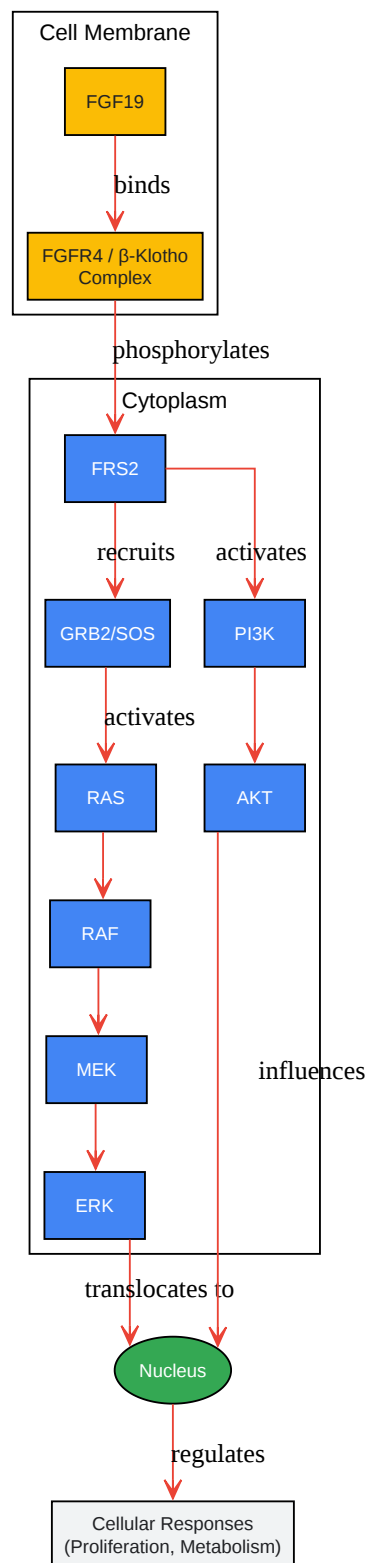
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Caption: Simplified signaling pathway of GLK (MAP4K3).

Radiometric Kinase Assay Workflow



FGF19-FGFR4 Signaling Pathway



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References

- 1. researchgate.net [researchgate.net]
- 2. MAP4K3/GLK inhibits Treg differentiation by direct phosphorylating IKK β and inducing IKK β -mediated FoxO1 nuclear export and Foxp3 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP4K3/GLK in autoimmune disease, cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating small molecules to inhibit germinal center kinase-like kinase (GLK/MAP4K3) upstream of PKC θ phosphorylation: Potential therapy to modulate T cell dependent immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4K α Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Genomic sequencing and functional analyses identify MAP4K3/GLK germline and somatic variants associated with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MAP4K3 [1 – 873] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
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